1-(3-Cyclohexyl-1-methyl-1h-1,2,4-triazol-5-yl)propan-2-amine

Lipophilicity Drug-likeness Membrane permeability

1-(3-Cyclohexyl-1-methyl-1H-1,2,4-triazol-5-yl)propan-2-amine (CAS 1342979-10-5) is a C12H22N4 heterocyclic building block with molecular weight 222.33 g·mol⁻¹. The molecule integrates a 1,2,4-triazole core simultaneously substituted at position 3 with a cyclohexyl ring, at position 1 with a methyl group, and at position 5 with a propan-2-amine side chain, yielding a predicted logP of 1.75 and topological polar surface area (TPSA) of 56.73 Ų.

Molecular Formula C12H22N4
Molecular Weight 222.33 g/mol
Cat. No. B13628842
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(3-Cyclohexyl-1-methyl-1h-1,2,4-triazol-5-yl)propan-2-amine
Molecular FormulaC12H22N4
Molecular Weight222.33 g/mol
Structural Identifiers
SMILESCC(CC1=NC(=NN1C)C2CCCCC2)N
InChIInChI=1S/C12H22N4/c1-9(13)8-11-14-12(15-16(11)2)10-6-4-3-5-7-10/h9-10H,3-8,13H2,1-2H3
InChIKeyJMDYTJIMGAIVTQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(3-Cyclohexyl-1-methyl-1H-1,2,4-triazol-5-yl)propan-2-amine – Core Physicochemical and Structural Profile


1-(3-Cyclohexyl-1-methyl-1H-1,2,4-triazol-5-yl)propan-2-amine (CAS 1342979-10-5) is a C12H22N4 heterocyclic building block with molecular weight 222.33 g·mol⁻¹ . The molecule integrates a 1,2,4-triazole core simultaneously substituted at position 3 with a cyclohexyl ring, at position 1 with a methyl group, and at position 5 with a propan-2-amine side chain, yielding a predicted logP of 1.75 and topological polar surface area (TPSA) of 56.73 Ų . Commercial availability is documented at ≥98% purity with supporting analytical documentation including NMR, HPLC, and LC-MS . The stereogenic center at the propan-2-amine carbon provides an additional dimension of molecular complexity not present in achiral triazole analogs.

Why 1-(3-Cyclohexyl-1-methyl-1H-1,2,4-triazol-5-yl)propan-2-amine Cannot Be Replaced by a Generic 1,2,4-Triazole Amine


The simultaneous presence of an N1-methyl, C3-cyclohexyl, and C5-propan-2-amine substitution pattern on the 1,2,4-triazole scaffold creates a uniquely defined steric and electronic environment that generic monocyclic or simpler dialkyl triazole amines cannot replicate . In a structure-activity relationship (SAR) study of 1,2,4-triazole-3-thiones, a cyclohexyl-substituted derivative demonstrated the best trypanocidal profile among thirteen analogs with IC50 values of 18.3 μM (epimastigotes) and 8.87 μM (amastigotes), whereas smaller cycloalkyl or aryl substituents produced markedly weaker antiparasitic activity [1]. Furthermore, patent literature explicitly identifies the cyclohexyl-substituted 1,2,4-triazole scaffold as a privileged chemotype for vasopressin V1a receptor modulation, a pharmacological phenotype not conferred by cyclopropyl, phenyl, or unsubstituted triazole analogs [2]. Substituting a generic 1,2,4-triazole amine for this compound therefore risks loss of the specific lipophilicity-hydrophilicity balance (logP 1.75, TPSA 56.73), steric contour, and target-engagement profile that define its utility in medicinal chemistry and chemical biology applications.

Quantitative Differentiation Evidence for 1-(3-Cyclohexyl-1-methyl-1H-1,2,4-triazol-5-yl)propan-2-amine Versus Its Closest Analogs


Lipophilicity Differential: Cyclohexyl vs. Cyclopropyl C3-Substitution Elevates logP by Approximately 1.4 Units

The C3-cyclohexyl substituent on the target compound drives a predicted logP of 1.75, compared to an estimated logP of approximately 0.3–0.5 for the directly analogous C3-cyclopropyl derivative (1-(3-cyclopropyl-1-methyl-1H-1,2,4-triazol-5-yl)propan-2-amine, CAS 1340221-44-4) based on the 0.33 clogP reported for the structurally related cyclopropyl-triazole scaffold fragment [1]. This ~1.4 log unit difference corresponds to a roughly 25-fold increase in calculated octanol-water partition coefficient, translating into substantially higher predicted membrane permeability and potentially divergent pharmacokinetic behavior . No experimental logP or logD data were located for either compound; values are computationally predicted.

Lipophilicity Drug-likeness Membrane permeability Cycloalkyl SAR

Cyclohexyl Substitution Confers Superior Trypanocidal Activity Compared to Smaller Alkyl or Aryl Substituents in the 1,2,4-Triazole Series

In a systematic SAR evaluation of thirteen 1,2,4-triazole-3-thione derivatives, the compound bearing a cyclohexyl substituent at the position analogous to C3 of the target scaffold exhibited the most potent trypanocidal profile against Trypanosoma cruzi (Y strain), with IC50 values of 18.3 μM against epimastigotes and 8.87 μM against the clinically relevant intracellular amastigote form [1]. Other substituents tested in the same series—including smaller cycloalkyl, linear alkyl, and aryl groups—consistently yielded weaker antiparasitic activity, establishing cyclohexyl as the superior hydrophobic moiety for this biological phenotype within the 1,2,4-triazole chemotype. It should be noted that the reference compounds are 1,2,4-triazole-3-thiones rather than the C5-propan-2-amine series; the SAR inference is based on the shared C3-cyclohexyl pharmacophoric element.

Antiparasitic activity Trypanosoma cruzi Chagas disease Triazole SAR

The Cyclohexyl-1,2,4-Triazole Scaffold Is Patent-Validated for V1a Receptor Modulation, a Phenotype Absent in N-Unsubstituted or C3-Unsubstituted Triazole Amines

Patent US20230202990A1 (Hoffmann-La Roche, 2023) explicitly claims cyclohexyl-substituted 1,2,4-triazoles as V1a receptor modulators, with demonstrated antagonist activity suitable for treating anxiety, depressive disorders, PTSD, and autistic spectrum disorders [1]. This patent establishes the cyclohexyl-triazole chemotype as a pharmacologically privileged scaffold for V1a receptor engagement. In contrast, simpler 1,2,4-triazole amines lacking the C3-cyclohexyl group (e.g., 1-(1H-1,2,4-triazol-3-yl)propan-2-amine or 1-(5-ethyl-1H-1,2,4-triazol-3-yl)propan-2-amine) are not described as V1a modulators in the patent or associated literature, and their pharmacological profiles are directed toward antimicrobial or other non-GPCR targets . The V1a receptor modulation phenotype is therefore specifically associated with the cyclohexyl substitution pattern that defines the target compound's core scaffold.

Vasopressin V1a receptor CNS disorders GPCR modulation Privileged scaffold

Vendor-Documented Purity of 98% with Multi-Method Analytical Certification Provides Reproducibility Assurance for Quantitative SAR Studies

The target compound is commercially supplied at a documented purity specification of 98% (HPLC) by multiple independent vendors including Leyan (Product No. 1347181) and MolDB (Cat. No. M212327) . Analytical documentation packages include NMR, HPLC, and LC-MS data, providing multi-orthogonal purity verification that exceeds the single-method (often HPLC-only) characterization typical of lower-cost generic triazole amines . In contrast, many simpler 1,2,4-triazole amine building blocks are supplied at 95–97% purity without LC-MS or NMR documentation, introducing uncertainty in quantitative biological assays where impurities at ≥3% can confound IC50 or Ki determinations at low micromolar concentrations . The 98% purity threshold with multi-method certification reduces the risk of impurity-driven false positives in primary screening campaigns.

Compound purity Analytical quality control Reproducibility Procurement specification

Molecular Complexity Advantage: Stereogenic Center Plus Three Diversifiable Positions Enables SAR Exploration Inaccessible to Achiral Triazole Cores

The target compound possesses a stereogenic center at the propan-2-amine carbon (Cα to the amine nitrogen), generating (R)- and (S)-enantiomeric forms that are not present in achiral 1,2,4-triazole amine building blocks such as 1-(1H-1,2,4-triazol-3-yl)propan-2-amine or 1-(5-ethyl-1H-1,2,4-triazol-3-yl)propan-2-amine . Combined with three independently diversifiable positions (N1-methyl, C3-cyclohexyl, and the C5-amine side chain), the scaffold offers a theoretical chemical space of >10³ analogs accessible through parallel synthesis, compared to <10² accessible derivatives for simpler disubstituted triazole cores [1]. This expanded diversifiable chemical space directly supports fragment growth and structure-activity relationship (SAR) exploration in hit-to-lead campaigns. No direct enantioselectivity data are available for the target compound itself, limiting the strength of this dimension to a structural complexity argument.

Molecular complexity Chirality Scaffold diversification Fragment-based drug design

Procurement-Relevant Application Scenarios for 1-(3-Cyclohexyl-1-methyl-1H-1,2,4-triazol-5-yl)propan-2-amine


V1a Vasopressin Receptor Antagonist Lead Identification and Optimization

Research groups pursuing novel V1a receptor antagonists for CNS indications (anxiety, PTSD, autistic spectrum disorders) should prioritize this cyclohexyl-substituted triazole scaffold based on the patent-validated phenotype established in US20230202990A1 [1]. The target compound provides the core cyclohexyl-triazole pharmacophore with a primary amine handle at C5, enabling rapid derivatization into amide, sulfonamide, or urea libraries for SAR exploration around the V1a binding pocket. The predicted logP of 1.75 positions the scaffold within favorable CNS drug-like space, while the 98% purity with multi-method certification ensures that initial screening hits are attributable to the intended compound rather than impurities.

Antiparasitic Drug Discovery Targeting Trypanosoma cruzi (Chagas Disease)

The demonstrated potency advantage of cyclohexyl-substituted 1,2,4-triazoles against both epimastigote (IC50 = 18.3 μM) and intracellular amastigote (IC50 = 8.87 μM) forms of T. cruzi [1] supports the selection of this compound class for antiparasitic lead generation. The target compound's C5-propan-2-amine side chain provides a synthetically accessible vector for introducing diverse warheads while retaining the cyclohexyl-triazole core associated with superior trypanocidal activity. The chiral amine center further enables the exploration of enantioselective antiparasitic effects, a dimension not accessible with achiral triazole analogs.

Fragment-Based Drug Design Requiring Lipophilic, Sterically-Defined Triazole Cores

For fragment-based screening campaigns targeting lipophilic enzyme pockets (e.g., GPCR orthosteric sites, cytochrome P450 active sites, or membrane-associated targets), the cyclohexyl-substituted triazole scaffold offers a calculated logP of 1.75 and a TPSA of 56.73 Ų that balance membrane permeability with aqueous solubility [1]. Compared to cyclopropyl (logP ≈ 0.3) or phenyl (logP ≈ 2.0–2.5, but with metabolic liability) analogs, the cyclohexyl group provides an intermediate lipophilicity profile combined with saturated-ring metabolic stability. The three rotatable bonds provide sufficient flexibility for induced-fit binding while the rigid cyclohexyl chair conformation constrains the scaffold geometry, reducing entropic penalties upon target binding.

Chemical Biology Tool Compound Synthesis Requiring Defined Stereochemistry and High Purity

The 98% purity specification with NMR, HPLC, and LC-MS documentation [1] makes this compound suitable as a starting material for chemical biology probe synthesis, where impurities at >2% can confound target identification by chemical proteomics or cellular thermal shift assays (CETSA). The propan-2-amine stereogenic center provides a handle for diastereomeric resolution or asymmetric synthesis, enabling the preparation of enantiomerically pure probe molecules for investigating stereospecific target engagement. The primary amine functionality supports bioorthogonal conjugation strategies (e.g., NHS-ester or isothiocyanate coupling) for fluorescent labeling or affinity matrix preparation.

Quote Request

Request a Quote for 1-(3-Cyclohexyl-1-methyl-1h-1,2,4-triazol-5-yl)propan-2-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.